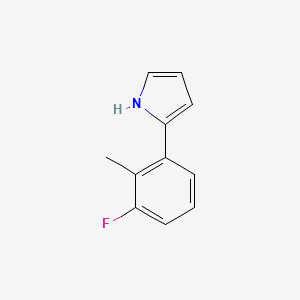

2-(3-Fluoro-2-methylphenyl)pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10FN |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

2-(3-fluoro-2-methylphenyl)-1H-pyrrole |

InChI |

InChI=1S/C11H10FN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2-7,13H,1H3 |

InChI Key |

FMHOXKHXQHLFGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)C2=CC=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

2-(3-Fluoro-2-methylphenyl)pyrrole: Technical Monograph & Application Guide

[1]

Abstract

This technical guide provides an in-depth analysis of 2-(3-Fluoro-2-methylphenyl)pyrrole , a biaryl scaffold increasingly utilized in medicinal chemistry for kinase inhibition (e.g., JAK, MET) and GPCR modulation (e.g., Orexin, Vonoprazan analogs). Unlike planar biaryls, this scaffold exhibits a distinct non-planar conformation driven by steric clash between the ortho-methyl group and the pyrrole ring. This guide details its physicochemical profile, robust synthetic protocols via Suzuki-Miyaura cross-coupling, and structure-activity relationship (SAR) implications for drug design.[1]

Physicochemical Profile & Structural Dynamics[1]

The pharmacological value of 2-(3-Fluoro-2-methylphenyl)pyrrole lies in its ability to present a specific, rigidified vector for protein binding while modulating metabolic stability.[1]

Calculated & Experimental Properties

| Property | Value / Description | Mechanistic Insight |

| Molecular Formula | C₁₁H₁₀FN | Core scaffold.[1] |

| Molecular Weight | 175.21 g/mol | Fragment-like space; suitable for FBDD (Fragment-Based Drug Discovery).[1] |

| cLogP | ~2.8 – 3.2 | Moderate lipophilicity; good membrane permeability potential.[1] |

| pKa (Pyrrole NH) | ~17.5 | Very weak acid; remains neutral at physiological pH. |

| Topological PSA | 15.79 Ų | Low polar surface area, facilitating BBB penetration (relevant for CNS targets like Orexin). |

| Rotatable Bonds | 1 (C–C biaryl) | Critical: Rotation is restricted (energy barrier > 15 kcal/mol) due to o-Me steric hindrance.[1] |

Atropisomerism & Conformational Twist

The defining feature of this molecule is the dihedral twist between the phenyl and pyrrole rings. The ortho-methyl group (position 2 on phenyl) creates significant steric repulsion with the pyrrole N-H or C3-H.[1]

-

Consequence: The rings cannot achieve coplanarity.

-

Dihedral Angle: Typically 45°–60° in energy-minimized conformations.[1]

-

Drug Design Utility: This "pre-organized" conformation reduces the entropic penalty upon binding to protein pockets that require a twisted ligand (e.g., ATP-binding sites of kinases).

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[1]

While Paal-Knorr synthesis is possible, it often suffers from regioselectivity issues with asymmetric aryl ketones. The Suzuki-Miyaura coupling is the industry-standard protocol for generating this scaffold with high fidelity.[1]

Retrosynthetic Logic

The most efficient disconnection is the C–C bond between the pyrrole C2 and the phenyl C1.

-

Partner A (Nucleophile): 3-Fluoro-2-methylphenylboronic acid (CAS: 163517-61-1).[1]

-

Partner B (Electrophile): N-Boc-2-bromopyrrole (Protection is required to prevent catalyst poisoning by the free NH).[1]

Optimized Protocol (Self-Validating System)

-

Scale: 1.0 mmol basis.

-

Solvent System: 1,4-Dioxane/Water (4:1) – Promotes solubility of the boronic acid and inorganic base.

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) – Robust against steric bulk.[1]

-

Base: K₃PO₄ (3.0 equiv) – Mild enough to preserve sensitive functional groups but strong enough to activate the boronate.

Step-by-Step Workflow:

-

Inerting: Charge a microwave vial with N-Boc-2-bromopyrrole (1.0 eq), 3-Fluoro-2-methylphenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq). Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed 1M K₃PO₄ (aq) (1 mL).

-

Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).

-

Deprotection (In-situ): If the Boc group is not thermally cleaved, treat the crude mixture (after workup) with TFA/DCM (1:4) at 0°C for 1 hour.

-

Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Visualization of Synthetic Pathway

Caption: Optimized Suzuki-Miyaura coupling route utilizing steric-tolerant Pd-catalysis and acid-mediated deprotection.

Chemical Reactivity & Functionalization[1][3]

The pyrrole ring is electron-rich (π-excessive), making it highly susceptible to electrophilic aromatic substitution (EAS).[1] However, the ortho-substituted phenyl ring imposes steric constraints on reactions at the pyrrole C3 position.

Electrophilic Substitution Map

-

C5 Position (Alpha): Most reactive site. Ideal for Vilsmeier-Haack formylation (introduction of aldehyde) or halogenation (NCS/NBS).[1]

-

Application: C5-formylation is a key step in synthesizing Vonoprazan-like sulfonyl pyrroles.[1]

-

-

C3 Position (Beta): Less reactive and sterically hindered by the 2-methylphenyl group.[1] Functionalization here often requires blocking the C5 position first.

-

N1 Position: Easily deprotonated (NaH, KOtBu) for alkylation or sulfonylation.

-

Caution: Sulfonylation at N1 (e.g., with pyridine-3-sulfonyl chloride) strongly deactivates the ring, halting further EAS reactions.[1]

-

Metabolic Soft Spots (SAR Considerations)

-

2-Methyl Group: A primary site for Cytochrome P450-mediated benzylic hydroxylation.[1]

-

Mitigation: In drug design, this methyl is often replaced by -Cl or -CF₃ if metabolic half-life is too short, though this alters the twist angle.[1]

-

-

3-Fluoro Group: Strategically placed to block metabolic oxidation at the phenyl C3 position (a common metabolic route) and to modulate the pKa of neighboring groups.[1]

Reactivity Logic Diagram

Caption: Functionalization map highlighting synthetic opportunities (Blue/Green) and metabolic liabilities (Red).[1]

Medicinal Chemistry Applications

This scaffold is not merely a structural spacer; it is a pharmacophore modulator .

Case Study: Vonoprazan & P-CABs

Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan utilize a 2-arylpyrrole core.[1]

-

Role of Fluorine: The 3-fluoro substituent (analogous to the 2-fluoro in Vonoprazan) increases the lipophilicity and metabolic stability of the phenyl ring without adding significant steric bulk compared to hydrogen.[1]

-

Role of Methyl: The 2-methyl group creates a "molecular lock," restricting rotation. This is crucial for maintaining the active conformation required to bind to the H+/K+-ATPase enzyme.[1]

Kinase Inhibition (Type I/II)

In kinase inhibitors, the pyrrole NH often forms a key hydrogen bond with the hinge region (e.g., Glu/Leu residues). The twisted 2-aryl group projects into the hydrophobic back-pocket (Gatekeeper region).[1] The 3-fluoro-2-methyl substitution pattern is frequently used to optimize fit against the gatekeeper residue (often Methionine or Threonine) and improve selectivity against homologous kinases.[1]

Safety & Handling

-

Hazards: Like many aryl-pyrroles, this compound should be treated as a potential irritant.[1] The boronic acid precursor is generally safe but can be an eye irritant.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Pyrroles are prone to oxidation (polymerization) upon prolonged exposure to air and light, turning from off-white to dark brown.[1]

References

-

Synthesis of 3-fluoropyrroles and analogs. Surmont, R. et al. (2009).[2] Journal of Organic Chemistry.

-

Vonoprazan (TAK-438) Structural Data. FDA/PubChem Records. (2025).[3]

-

Boronic Acid Precursor Properties (3-Fluoro-2-methylphenylboronic acid). Chemical Vendors/Databases. (2025).[3]

-

Pyrrole Reactivity and Medicinal Applications. Gholap, S.S. (2017). SciSpace/Journal of Pharmaceutical Sciences.

A Technical Guide to the Synthesis and Spectroscopic Characterization of 2-(3-Fluoro-2-methylphenyl)pyrrole

This in-depth technical guide provides a comprehensive overview of the proposed synthesis and predicted spectroscopic data for the novel compound 2-(3-Fluoro-2-methylphenyl)pyrrole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who may have an interest in this and related heterocyclic compounds. The methodologies and spectral interpretations presented herein are based on established chemical principles and data from analogous structures, offering a robust theoretical framework for the practical synthesis and characterization of this target molecule.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in nature and central to the field of medicinal chemistry.[1] The pyrrole ring is a key component of many biologically active molecules, including heme, chlorophyll, and various alkaloids. In drug discovery, the pyrrole moiety is a privileged structure, appearing in a wide array of therapeutic agents with diverse pharmacological activities. The introduction of specific substituents onto the pyrrole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity, metabolic stability, and pharmacokinetic profile.

The target molecule of this guide, 2-(3-Fluoro-2-methylphenyl)pyrrole, incorporates a substituted phenyl ring at the 2-position of the pyrrole core. The presence of a fluorine atom and a methyl group on the phenyl ring is of particular interest. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The methyl group can provide steric bulk and influence the conformation of the molecule, potentially leading to improved target selectivity. This guide will provide a plausible synthetic route to this compound and a detailed prediction of its spectroscopic characteristics to aid in its future synthesis and identification.

Proposed Synthesis: A Paal-Knorr Approach

A reliable and versatile method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis.[2] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of 2-(3-Fluoro-2-methylphenyl)pyrrole, a plausible approach would involve the reaction of 1-(3-Fluoro-2-methylphenyl)-1,4-butanedione with ammonia. The required 1,4-dicarbonyl precursor can be synthesized from commercially available starting materials.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(3-Fluoro-2-methylphenyl)-1,4-butanedione

-

Reaction Setup: To a solution of 3-fluoro-2-methylbenzoic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0 °C.

-

Acid Chloride Formation: Allow the reaction to stir at room temperature for 2 hours, or until the evolution of gas ceases, to form the corresponding acid chloride.

-

Friedel-Crafts Acylation: In a separate flask, prepare a solution of aluminum chloride in dichloromethane. Cool this solution to 0 °C and add the freshly prepared acid chloride, followed by the dropwise addition of vinyl acetate.

-

Workup and Purification: After the reaction is complete, quench the reaction with ice-water and extract the product with an organic solvent. The crude product can be purified by column chromatography to yield 1-(3-Fluoro-2-methylphenyl)-1,4-butanedione.

Step 2: Synthesis of 2-(3-Fluoro-2-methylphenyl)pyrrole

-

Reaction Setup: Dissolve the 1-(3-Fluoro-2-methylphenyl)-1,4-butanedione in a suitable solvent such as ethanol or acetic acid.

-

Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in ethanol.

-

Cyclization: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Isolation and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the target compound, 2-(3-Fluoro-2-methylphenyl)pyrrole.

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Pyrrole Derivatives

Preamble: The Pyrrole Scaffold - A Privileged Structure in Modern Chemistry

Pyrrole, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are found in essential biological molecules like heme, chlorophyll, and vitamin B12, and they form the structural core of numerous approved drugs and promising therapeutic candidates.[1] The successful development of novel pyrrole-based entities—be it for pharmaceuticals, agrochemicals, or functional materials—is fundamentally dependent on the unambiguous determination of their molecular structure. An error in structural assignment can invalidate extensive biological testing and lead to significant wasted resources.

This technical guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, logic-driven workflow for structure elucidation, mirroring the process undertaken in advanced analytical laboratories. As a senior application scientist, my objective is not merely to list techniques but to illuminate the causality behind the analytical choices, demonstrating how each piece of data informs the next step in a self-validating system. We will proceed from establishing the fundamental molecular formula to piecing together the intricate three-dimensional architecture, ensuring that every claim is supported by robust, cross-validated data.

The Foundational Step: Determining the Molecular Formula

Before we can determine the arrangement of atoms, we must first know which atoms are present and in what quantity. This is the most critical starting point, as the molecular formula provides the elemental "parts list" and calculates the Index of Hydrogen Deficiency (IHD), which offers the first clue about the presence of rings or multiple bonds.

High-Resolution Mass Spectrometry (HRMS)

The primary tool for this task is High-Resolution Mass Spectrometry. Unlike nominal mass instruments, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the differentiation of isobars (ions with the same nominal mass but different elemental compositions).

-

Causality & Expertise: We choose a "soft" ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and maximize the abundance of the molecular ion ([M+H]⁺ or [M-H]⁻).[3][4] This ensures the mass we are measuring corresponds to the intact molecule. The high accuracy of the measurement directly yields a shortlist of possible elemental compositions, which can typically be narrowed to a single, unambiguous molecular formula by applying chemical sense (e.g., nitrogen rule, realistic atom counts).

Cross-Validation with Elemental Analysis (EA)

While often considered traditional, Elemental Analysis provides an orthogonal, quantitative validation of the HRMS result. It measures the percentage composition of C, H, N, and other elements (like S or halogens).

-

Trustworthiness: If the elemental composition calculated from the HRMS-derived formula matches the experimental percentages from EA within an acceptable margin of error (typically ±0.4%), confidence in the molecular formula is exceptionally high. This cross-validation is a hallmark of a rigorous, self-validating protocol.

Assembling the Skeleton: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula established, NMR spectroscopy becomes the principal tool for mapping the atomic connectivity.[5][6] For novel pyrrole derivatives, a suite of 1D and 2D NMR experiments is non-negotiable.

Initial Survey with 1D NMR (¹H and ¹³C)

-

¹H NMR: Provides information on the chemical environment, number (via integration), and connectivity (via scalar coupling) of protons.[7] In pyrrole derivatives, the chemical shifts of ring protons are highly diagnostic of the substitution pattern.

-

¹³C NMR {¹H}: Reveals the number of unique carbon environments. The chemical shifts indicate the type of carbon (e.g., sp², sp³, C=O).

-

DEPT (Distortionless Enhancement by Polarization Transfer): A crucial experiment that differentiates between CH, CH₂, and CH₃ groups, which is invaluable for piecing together alkyl chains or substituents.

The Workflow of Connectivity: A 2D NMR Protocol

The true power of NMR lies in its 2D correlation experiments, which reveal through-bond and through-space relationships.

-

Sample Preparation: Dissolve 5-10 mg of the purified novel pyrrole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

-

Acquire ¹H Spectrum: Obtain a high-quality 1D proton spectrum.[8] Optimize shimming for high resolution. Reference the spectrum correctly (e.g., to residual solvent peak or TMS).[8]

-

Acquire COSY Spectrum: Run a Correlation Spectroscopy (COSY) experiment.[9] This experiment shows correlations between protons that are coupled to each other, typically over two to three bonds. This is the primary method for identifying spin systems (e.g., connected chains of protons).[10]

-

Acquire HSQC/HMQC Spectrum: Run a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment. This correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H one-bond connections.[11]

-

Acquire HMBC Spectrum: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This is one of the most powerful structure elucidation experiments, showing correlations between protons and carbons over two to three bonds. It is the key to connecting disparate spin systems and positioning quaternary carbons and heteroatoms.[11]

-

Acquire NOESY/ROESY Spectrum (If Necessary): If stereochemistry or through-space proximity is , run a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. These show correlations between protons that are close in space, regardless of their bonding.

The logical flow of this analysis is visualized below.

Caption: 2D NMR workflow for assembling molecular fragments.

Data Interpretation: A Hypothetical Example

| NMR Experiment | Information Gained | Causality |

| ¹H NMR | Identifies proton environments and their neighbors (via J-coupling). | Establishes basic proton frameworks (spin systems). |

| ¹³C & DEPT NMR | Identifies all unique carbons and their type (C, CH, CH₂, CH₃). | Provides the carbon "backbone" pieces. |

| COSY | Confirms ¹H-¹H connectivity within a spin system. | Validates and maps out contiguous proton chains. |

| HSQC | Unambiguously links each proton to its attached carbon. | Creates definite C-H building blocks. |

| HMBC | Connects fragments across quaternary carbons and heteroatoms. | The "glue" that assembles the final 2D structure. |

Corroboration and Validation: Orthogonal Techniques

A proposed structure from NMR should always be validated with independent data. Mass spectrometry, once used for the molecular formula, now plays a crucial role in structural confirmation.

Tandem Mass Spectrometry (MS/MS)

In an MS/MS experiment, the molecular ion is isolated, fragmented by collision with an inert gas (Collision-Induced Dissociation - CID), and the resulting fragment ions are analyzed.[12][13] The fragmentation pathways are not random; they are governed by the underlying chemical structure.

-

Expertise & Trustworthiness: The fragmentation pattern serves as a structural "fingerprint." For pyrrole derivatives, fragmentation is heavily influenced by the substituents on the ring.[14][15] For example, a common pathway might involve the loss of a side chain or a characteristic cleavage of the pyrrole ring itself.[3] If the observed fragments in the MS/MS spectrum are consistent with the structure proposed by NMR, it provides powerful, independent validation. A mismatch, conversely, proves the NMR-derived structure is incorrect and forces a re-evaluation.

Caption: The logical flow of a tandem mass spectrometry (MS/MS) experiment.

| Ionization Type | Best For | Fragmentation | Coupled To |

| Electron Ionization (EI) | Volatile, stable compounds | Extensive, "fingerprint" | Gas Chromatography (GC) |

| Electrospray Ionization (ESI) | Polar, less volatile compounds | Minimal (soft ionization) | Liquid Chromatography (LC) |

Data sourced from BenchChem technical guides.[3][16]

The Gold Standard: Unambiguous 3D Structure via X-Ray Crystallography

While the combination of NMR and MS can provide a confident 2D structure, it cannot always resolve subtle stereochemical questions or definitively prove the three-dimensional arrangement of atoms in space. For this, single-crystal X-ray crystallography is the ultimate arbiter.[17][18][19]

-

Authoritative Grounding: This technique involves diffracting X-rays off a single, high-quality crystal of the compound.[19] The resulting diffraction pattern is used to calculate a 3D electron density map of the molecule, from which atomic positions can be determined with extremely high precision.[19] It provides definitive proof of connectivity, conformation, and both relative and absolute stereochemistry.[20]

-

Causality: An X-ray crystal structure is considered definitive proof. If the structure determined by crystallography matches the one proposed by spectroscopy, the elucidation is complete and validated to the highest possible standard. The primary challenge, and the rate-limiting step, is often the ability to grow a suitable crystal.[20]

The Final Check: Computational Corroboration

In cases where a crystal structure cannot be obtained, or as an additional layer of validation, computational methods can be employed. Using Density Functional Theory (DFT), for instance, one can predict the ¹H and ¹³C NMR chemical shifts for a proposed structure.

-

Trustworthiness: If the predicted NMR spectrum from the computational model shows a strong correlation with the experimental spectrum, it lends significant support to the proposed structure. This is particularly useful for distinguishing between isomers where NMR data may be ambiguous.

Integrated Workflow Summary

The robust elucidation of a novel pyrrole derivative is not a linear path but an integrated, cyclical process of hypothesis, testing, and validation.

Caption: Integrated workflow for structure elucidation.

References

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

-

Shimokawa, S., Fukui, H., & Sohma, J. (1970). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics. Available at: [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Available at: [Link]

-

Weber, R. J., & Viant, M. R. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

-

Gao, X., & Liu, D. (2015). Mass Spectrometry in Small Molecule Drug Development. LCGC North America. Available at: [Link]

-

Saeed, A., et al. (2023). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. MDPI. Available at: [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Zhang, S., et al. (2024). Structural annotation of unknown molecules in a miniaturized mass spectrometer based on a transformer enabled fragment tree method. Communications Chemistry. Available at: [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Shodhganga. Available at: [Link]

-

Shimokawa, S., Fukui, H., & Sohma, J. (2006). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Taylor & Francis Online. Available at: [Link]

-

Weber, R. J., & Viant, M. R. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IDEAS/RePEc. Available at: [Link]

-

Lopes, N. P., et al. (2012). Applications of Tandem Mass Spectrometry: From Structural Analysis to Fundamental Studies. SciSpace. Available at: [Link]

-

Chen, H., et al. (2022). On the difficulty of validating molecular generative models realistically: a case study on public and proprietary data. Journal of Cheminformatics. Available at: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

-

Liu, W., et al. (2010). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

-

Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]

-

Pontiki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules. Available at: [Link]

-

Patsnap. (2025). How are chemical structures analyzed in drug discovery?. Patsnap Synapse. Available at: [Link]

-

Purdue University Graduate School. (2025). MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. Purdue University. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]

-

MDPI. (2023). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

Kim, H. K., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Study of Novel Pyrrole Derivatives. ijppr.humanjournals.com. Available at: [Link]

-

Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis. Available at: [Link]

-

Kaur, S., et al. (2024). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Advances. Available at: [Link]

-

Digital Chemistry. (n.d.). Unlocking Chemical Space Through De Novo Design. Digital Chemistry. Available at: [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Resonance. Available at: [Link]

-

OXGENE. (2021). Discovering Novel Chemical Entities with DNA-Encoded Libraries: Promises and Pitfalls. OXGENE. Available at: [Link]

-

African Journals Online. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. African Journals Online. Available at: [Link]

-

ResearchGate. (2023). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

-

Bruker. (n.d.). Basic 2D NMR experiments. University of Wisconsin-Madison. Available at: [Link]

-

Shekarkhand, N., et al. (2021). Computational study of heterocyclic anticancer compounds through nbo method. International Journal of Chemical and Molecular Engineering. Available at: [Link]

-

Frontiers Media. (2024). Editorial: Novel compounds from chemistry to druggable candidates. Frontiers in Chemistry. Available at: [Link]

-

Trofimov, B. A., & Schmidt, E. Y. (n.d.). Advances and challenges in the synthesis of pyrrole systems of a limited access. Arkivoc. Available at: [Link]

-

Martin, G. E., & Smith, W. L. (2009). X-Ray Crystallography of Chemical Compounds. Current Pharmaceutical Analysis. Available at: [Link]

-

IUCr. (n.d.). 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. International Union of Crystallography. Available at: [Link]

-

ResearchGate. (2023). 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. ResearchGate. Available at: [Link]

-

ResearchGate. (2023). Synthesis, characterization, anticancer evaluation and computational studies with some nitrogen heterocycles based on furo[3,2-g]chromenes. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]

- 7. emerypharma.com [emerypharma.com]

- 8. ulethbridge.ca [ulethbridge.ca]

- 9. chemistry.uoc.gr [chemistry.uoc.gr]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 12. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 13. scispace.com [scispace.com]

- 14. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. mkuniversity.ac.in [mkuniversity.ac.in]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Reactivity of 2-Arylpyrroles: An In-Depth Technical Guide

Executive Summary

The 2-arylpyrrole scaffold represents a privileged structural motif in medicinal chemistry, serving as the core for numerous bioactive alkaloids, pharmaceuticals (e.g., Atorvastatin), and advanced materials. This guide synthesizes foundational "initial studies" with modern mechanistic understanding to provide a comprehensive analysis of the reactivity, synthesis, and functionalization of 2-arylpyrroles. Unlike the fused ring system of indole, the 2-arylpyrrole maintains a distinct reactivity profile governed by the interplay between the electron-rich pyrrole ring and the conjugated aryl substituent.

Part 1: The 2-Arylpyrrole Scaffold

Electronic Structure and Causality

The reactivity of 2-arylpyrroles is defined by the competition between the pyrrole ring's intrinsic electron excess and the electronic modulation provided by the aryl group at the C2 position.

-

Pyrrole Character: The pyrrole nitrogen lone pair participates in the aromatic sextet, making the ring electron-rich and highly susceptible to electrophilic attack.[1]

-

Aryl Conjugation: The C2-aryl group extends the

-system. While the aryl group (e.g., phenyl) is inductively electron-withdrawing, it can stabilize cationic intermediates via resonance. -

Dipole Moment: The dipole is oriented from the nitrogen toward the ring carbons, specifically enhancing electron density at the

-positions (C2 and C5).

The Regioselectivity Paradigm

A critical distinction in "initial studies" of pyrrole chemistry is the site of electrophilic aromatic substitution (EAS).

-

Unsubstituted Pyrrole: Reacts preferentially at C2/C5 (

) over C3/C4 ( -

2-Arylpyrrole: With C2 blocked, the C5 position remains the primary site of reactivity. This contrasts with indole (benzopyrrole), where the fused benzene ring directs attack to C3 to preserve benzenoid aromaticity. In 2-arylpyrroles, attack at C5 generates a carbocation intermediate stabilized by three resonance structures (including the nitrogen lone pair), whereas attack at C3 yields an intermediate stabilized by only two significant forms.[2]

Part 2: Fundamental Reactivity & Mechanisms

Electrophilic Aromatic Substitution (EAS)

The hallmark of 2-arylpyrrole reactivity is its facile reaction with electrophiles. Initial studies established that soft electrophiles (halogens, diazonium salts) react instantaneously, often requiring controlled conditions to prevent polymerization or poly-substitution.

Mechanism: C5 vs. C3 Selectivity

The following Graphviz diagram illustrates the kinetic preference for C5 substitution based on the stability of the

Caption: Comparative mechanistic pathways for electrophilic attack on 2-phenylpyrrole. The C5 pathway is kinetically favored due to superior resonance stabilization.

Oxidation and Reduction

-

Oxidation: 2-Arylpyrroles are sensitive to oxidation. Initial studies utilized chemical oxidants (e.g.,

) which often led to ring degradation. Modern protocols employ singlet oxygen ( -

Reduction: The pyrrole ring is resistant to catalytic hydrogenation under standard conditions due to its high resonance energy. However, acidic reduction (e.g., Zn/AcOH) can reduce the pyrrole to a pyrroline or pyrrolidine.

Part 3: Synthetic Pathways

Comparison of Synthetic Strategies

The synthesis of the 2-arylpyrrole core has evolved from the classical Paal-Knorr condensation to precision transition-metal catalysis.

| Feature | Paal-Knorr Synthesis (Classical) | Suzuki-Miyaura Coupling (Modern) |

| Precursors | 1,4-Dicarbonyls + Primary Amines | 2-Halopyrrole + Aryl Boronic Acid |

| Scope | Limited by availability of 1,4-diketones | Highly versatile; tolerates sensitive groups |

| Conditions | Acid catalysis, often high heat | Pd-catalyzed, mild base, moderate heat |

| Regiocontrol | Dictated by carbonyl substitution | Dictated by halogen position (High precision) |

| Atom Economy | Moderate (Water byproduct) | Good (Salt byproduct) |

Synthetic Workflow Diagram

Caption: Dual synthetic pathways for accessing the 2-arylpyrrole scaffold.

Part 4: Detailed Experimental Protocols

Protocol A: Classical Synthesis of 2-Phenylpyrrole (Paal-Knorr Variation)

Rationale: This protocol utilizes the condensation of a 1,4-dicarbonyl equivalent.[3] A robust variation involves the reaction of 2,5-dimethoxytetrahydrofuran with aniline (for N-phenyl) or ammonium acetate (for N-H), but for 2-aryl specifically, we start from the phenacyl precursor.

Reagents:

-

Phenacyl bromide (1 eq)

-

Ethyl acetoacetate (1 eq)

-

Ammonium acetate (excess)

-

Acetic acid (Solvent)[3]

Step-by-Step:

-

Precursor Formation: React phenacyl bromide with the sodium enolate of ethyl acetoacetate to form the 1,4-dicarbonyl intermediate (

-keto ester). -

Cyclization: Dissolve the intermediate (10 mmol) in glacial acetic acid (20 mL).

-

Ammonia Source: Add ammonium acetate (50 mmol).

-

Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Pour the reaction mixture into ice-cold water. The 2-phenylpyrrole derivative typically precipitates.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol.

Protocol B: Regioselective Vilsmeier-Haack Formylation

Rationale: This reaction introduces a formyl group at C5. The Vilsmeier reagent (chloroiminium salt) is a weak electrophile, ensuring high regioselectivity for the most electron-rich position (C5) without poly-substitution.

Reagents:

-

2-Phenylpyrrole (1.0 eq)

-

Phosphorus oxychloride (

, 1.1 eq) -

Dimethylformamide (DMF, 1.2 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane

Step-by-Step:

-

Reagent Preparation: In a flame-dried flask under

, cool DMF (anhydrous) to 0°C. Add -

Addition: Dissolve 2-phenylpyrrole in DCM and add it dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The iminium intermediate forms.

-

Hydrolysis: Pour the reaction mixture into saturated aqueous sodium acetate (NaOAc) or ice/water and stir vigorously for 30 minutes to hydrolyze the iminium salt to the aldehyde.

-

Extraction: Extract with DCM (3x). Wash organic layers with brine, dry over

. -

Result: Evaporation yields 5-formyl-2-phenylpyrrole.

Part 5: Applications in Drug Discovery

The 2-arylpyrrole moiety is not just a chemical curiosity but a validated pharmacophore.

-

WDR5 Inhibitors: Recent studies have identified 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles (derived from 2-arylpyrroles) as potent inhibitors of the WDR5 WIN-site, a target in mixed lineage leukemia [1].

-

Antimicrobial Agents: Halogenated 2-arylpyrroles (related to the natural product pyrrolnitrin) exhibit potent antifungal and antibacterial activity by disrupting cellular respiration.

-

Atorvastatin (Lipitor): While a pentasubstituted pyrrole, the core formation relies on the principles of 2-arylpyrrole synthesis (Paal-Knorr type condensation).

References

-

Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor. Available at: [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. Available at: [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry (RSC) Advances. Available at: [Link][2][4][5][6]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal.[7] Available at: [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. quora.com [quora.com]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. ajrconline.org [ajrconline.org]

- 5. aml.iaamonline.org [aml.iaamonline.org]

- 6. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

Technical Guide: Exploratory Reactions of 2-(3-Fluoro-2-methylphenyl)pyrrole

This guide details the exploratory chemistry of 2-(3-Fluoro-2-methylphenyl)pyrrole , a specialized heterocyclic scaffold.[1] While structurally analogous to the Vonoprazan intermediate (which utilizes a 2-fluorophenyl group), this specific 3-fluoro-2-methyl variant introduces unique steric and electronic constraints that define its reactivity profile.[1]

The presence of the ortho-methyl group on the phenyl ring acts as a "steric gatekeeper," forcing a non-planar conformation that significantly influences regioselectivity during electrophilic substitution and metalation.

Part 1: Structural Analysis & Reactivity Profile[1]

The "Ortho-Twist" Effect

Unlike flat 2-phenylpyrroles, the 2-methyl group on the phenyl ring creates significant steric clash with the pyrrole's N-H or C3-H.

-

Consequence: The phenyl ring twists out of coplanarity with the pyrrole (dihedral angle > 40°).

-

Reactivity Impact:

-

Reduced Conjugation: The pyrrole ring behaves more like an isolated electron-rich heterocycle, potentially increasing reaction rates at C5.

-

C3 Shielding: The ortho-methyl group effectively blocks the "proximal" face of the pyrrole, making electrophilic attack at C3 highly unfavorable. C5 becomes the exclusive site for initial functionalization.

-

Electronic Push-Pull[1]

-

Pyrrole: Strongly nucleophilic (electron-rich).[1]

-

3-Fluoro-2-methylphenyl: The 3-fluoro group exerts a meta-inductive withdrawing effect (-I), while the 2-methyl is weakly donating (+I).[1]

-

Net Effect: The aryl group is electronically deactivated relative to a standard phenyl, but the pyrrole remains highly reactive.

Part 2: Core Exploratory Workflows

Workflow A: C5-Formylation (Vilsmeier-Haack)

Objective: Install a reactive aldehyde handle at the C5 position (alpha to nitrogen) to access Vonoprazan-like P-CAB analogs.[1] Mechanism: Electrophilic Aromatic Substitution (EAS) via a chloroiminium ion.[1]

-

Reagent:

/ DMF (in situ generation of Vilsmeier reagent). -

Regioselectivity: >98% C5 selectivity due to C3 steric blocking by the phenyl 2-methyl group.

Workflow B: N-Sulfonylation

Objective: Functionalize the nitrogen to modulate lipophilicity or introduce pharmacophores (e.g., pyridine-sulfonyl moieties).[1]

Mechanism: Nucleophilic substitution (

-

Challenge: The ortho-methyl group on the phenyl ring creates a "roof" over the pyrrole nitrogen. Standard bases (e.g.,

) may be too slow.[1] -

Solution: Use a stronger, smaller base (

) to ensure complete deprotonation before adding the electrophile.

Workflow C: C5-Halogenation (Bromination)

Objective: Create a precursor for Suzuki/Buchwald couplings.[1] Reagent: NBS (N-Bromosuccinimide) at low temperature.[1]

Part 3: Experimental Protocols

Protocol 1: C5-Formylation (Synthesis of the Aldehyde)

Target: 5-(3-Fluoro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde[1]

-

Preparation of Vilsmeier Reagent:

-

Substrate Addition:

-

Dissolve 2-(3-Fluoro-2-methylphenyl)pyrrole (1.0 equiv) in DMF (minimum volume).

-

Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

-

-

Reaction:

-

Warm to room temperature (25 °C) and stir for 2 hours. Monitor by TLC (The iminium intermediate is polar; hydrolysis is required to see the aldehyde).

-

-

Hydrolysis & Workup:

-

Pour the reaction mixture into crushed ice/saturated

(aq). -

Stir vigorously for 1 hour to hydrolyze the iminium salt. The solid product should precipitate.

-

Filter, wash with water, and dry. Recrystallize from Ethanol/Water.

-

Protocol 2: N-Sulfonylation (P-CAB Core Synthesis)

Target: 1-(Arylsulfonyl)-2-(3-fluoro-2-methylphenyl)pyrrole[1]

-

Deprotonation:

-

Suspend NaH (60% in oil, 1.5 equiv) in anhydrous THF under Argon. Cool to 0 °C.

-

Add 2-(3-Fluoro-2-methylphenyl)pyrrole (1.0 equiv) dissolved in THF dropwise.

-

Observation: Gas evolution (

).[1] Stir for 30 min until evolution ceases.

-

-

Coupling:

-

Add Sulfonyl Chloride (e.g., Pyridine-3-sulfonyl chloride, 1.2 equiv) portion-wise.

-

-

Completion:

-

Warm to RT and stir for 4–6 hours.

-

Quench with saturated

. Extract with EtOAc.[2]

-

Part 4: Visualization of Pathways

Caption: Divergent synthesis pathways for 2-(3-Fluoro-2-methylphenyl)pyrrole, highlighting the C5-selectivity driven by the ortho-methyl steric block.

Part 5: Data Summary & Safety

Comparative Reactivity Table

| Reaction | Reagent System | Regioselectivity | Yield Potential | Key Constraint |

| Formylation | C5 (Exclusive) | High (85-95%) | Exothermic; requires hydrolysis.[1] | |

| Sulfonylation | NaH / | N1 | Mod-High (70-90%) | Steric hindrance from 2-Me requires strong base.[1] |

| Bromination | NBS / THF | C5 | High (90%) | Over-bromination at C3/C4 if >1 equiv used.[1] |

| Acylation | AcCl / | C5 > C3 | Moderate | Friedel-Crafts conditions may de-fluorinate if harsh.[1] |

Safety & Handling (E-E-A-T)

-

Fluorinated Aromatics: The C-F bond is stable, but metabolic activation can occur in vivo. In synthesis, 3-fluoro-2-methylphenyl intermediates are generally non-volatile but should be handled in a fume hood.

-

Vilsmeier Reagent: Highly corrosive and water-reactive. Quench cautiously as it generates HCl gas upon contact with water.

-

NaH: Pyrophoric. Use under inert atmosphere (Argon/Nitrogen).

References

-

Vonoprazan Synthesis & Analogs

-

Title: Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB).[1][3]

-

Source:Journal of Medicinal Chemistry (2012).[1]

-

URL:[Link]

- Relevance: Establishes the core pyrrole-sulfonyl-phenyl scaffold chemistry.

-

-

Vilsmeier-Haack Mechanism on Pyrroles

-

Fluorinated Building Blocks

-

Title: 3-Fluoro-2-methylphenyl magnesium bromide (Reagent Properties).[1]

- Source:Sigma-Aldrich Technical D

- Relevance: Verifies the availability and stability of the aryl precursor.

-

Sources

- 1. US11744824B2 - 2-amino-3-carbonyl imidazopyridine and pyrazolopyridine compounds - Google Patents [patents.google.com]

- 2. WO2017164575A1 - Novel acid addition salt of 1-(5-(2,4-difluorophenyl)-1-((3- fluorophenyl)sulfonyl)-4-methoxy-1h-pyrrol-3-yl)-n- methylmethanamine - Google Patents [patents.google.com]

- 3. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Protocol: Paal-Knorr Synthesis of Substituted Pyrroles for Medicinal Chemistry

[2]

Abstract

The pyrrole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib. This application note provides a rigorous, field-validated guide to the Paal-Knorr synthesis of substituted pyrroles. Moving beyond basic textbook descriptions, we explore the mechanistic nuances, critical process parameters (CPPs), and scalable protocols necessary for high-throughput library generation and process chemistry.

Introduction & Strategic Significance

The Paal-Knorr reaction (1884) remains the most versatile method for constructing the pyrrole ring from 1,4-dicarbonyl compounds and primary amines. For drug development professionals, its value lies in its modularity . By varying the 1,4-diketone precursor and the amine, researchers can rapidly access diverse chemical space around the pyrrole core.

However, the "classical" conditions (refluxing acetic acid) often suffer from harshness incompatible with sensitive functionalities found in late-stage drug intermediates. This guide focuses on modernized, mild, and catalytic variations —specifically microwave-assisted and aqueous surfactant-mediated protocols—that ensure high fidelity and functional group tolerance.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the mechanism is crucial for troubleshooting low yields. The reaction is not a simple double condensation; it is a cascade sequence where cyclization is often the rate-determining step .

Key Mechanistic Features:

-

Hemiaminal Formation: The primary amine attacks the more accessible carbonyl.[2][3] This is reversible and acid-catalyzed.

-

Cyclization (The Bottleneck): The nitrogen lone pair attacks the second carbonyl.[2] Crucial Insight: Amarnath et al. (1991) demonstrated that the stereochemistry of the starting dione (meso vs. dl) affects the rate, implying the cyclization occurs before the final dehydration, via a hemiaminal intermediate rather than an enamine.[4]

-

Aromatization: Two water molecules are eliminated.[5] This driving force (aromaticity) makes the reaction irreversible.

Diagram 1: Mechanistic Pathway

This diagram illustrates the stepwise conversion of 1,4-diketone to pyrrole, highlighting the critical hemiaminal cyclization.

Caption: Stepwise mechanism emphasizing the rate-determining cyclization of the hemiaminal intermediate.

Strategic Optimization: Catalyst & Solvent Selection

Success in Paal-Knorr synthesis depends on balancing acidity with nucleophilicity.

Table 1: Comparative Optimization Matrix

| Parameter | Classical (AcOH/Reflux) | Modern (Microwave/EtOH) | Green (Water/SDS) | Drug Dev Recommendation |

| Reaction Time | 2–24 Hours | 5–20 Minutes | 1–4 Hours | Microwave for library gen; Green for scale-up. |

| Acid Catalyst | Glacial Acetic Acid | p-TSA or AcOH (cat.) | None or Lewis Acid | p-TSA (1-5 mol%) offers cleaner profiles than mineral acids. |

| Work-up | Extraction/Neutralization | Precipitation/Filtration | Filtration | Filtration protocols reduce solvent waste and handling time. |

| Scope | Robust amines only | Sterically hindered amines | Hydrophobic amines | Use Surfactants (SDS) for greasy drug fragments in water. |

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid library generation, sterically hindered amines, and acid-sensitive substrates.

Reagents:

-

1,4-Dicarbonyl compound (1.0 equiv)

-

Primary Amine (1.2 equiv)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (5 mol%)

-

Solvent: Ethanol (Absolute)[1]

Procedure:

-

Preparation: In a 10 mL microwave vial, dissolve the 1,4-dicarbonyl compound (1.0 mmol) in Ethanol (2 mL).

-

Addition: Add the primary amine (1.2 mmol) followed by p-TSA (0.05 mmol, ~9.5 mg). Note: If using amine salts (e.g., hydrochlorides), add 1.2 equiv of Triethylamine to liberate the free base.

-

Irradiation: Seal the vial. Set the microwave reactor to 120°C with a hold time of 10 minutes (Dynamic Power mode).

-

Work-up:

-

Scenario 1 (Precipitation): Cool to RT. If solids form, filter and wash with cold EtOH.

-

Scenario 2 (Oiling out): Concentrate in vacuo. Redissolve in minimal EtOAc, wash with 0.1M HCl (to remove excess amine) and Brine. Dry over Na₂SO₄ and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc) is rarely needed but recommended for >98% purity.

Protocol B: Green Aqueous Synthesis (Scalable)

Best for: Process chemistry, large-scale synthesis, and "greasy" hydrophobic amines.

Reagents:

-

1,4-Dicarbonyl compound (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Surfactant: Sodium Dodecyl Sulfate (SDS) (10 mol%)

-

Solvent: Deionized Water

Procedure:

-

Emulsification: In a round-bottom flask, dissolve SDS (0.1 mmol) in water (5 mL). Add the 1,4-dicarbonyl (1.0 mmol) and amine (1.1 mmol). The mixture will appear turbid (micellar formation).

-

Reaction: Stir vigorously at room temperature for 30 minutes, then heat to 60°C for 1-3 hours. Monitor by TLC.[1][2][6][7]

-

Isolation: The hydrophobic pyrrole product will typically precipitate or form an oil distinct from the aqueous phase.

-

Solid: Filter and wash with water.

-

Oil: Decant the aqueous layer or extract once with EtOAc.

-

-

Self-Validation: The aqueous filtrate containing the surfactant can often be reused for 2-3 cycles.

Diagram 2: Experimental Workflow

This diagram outlines the decision tree for selecting the correct protocol and work-up.

Caption: Decision tree for protocol selection based on substrate sensitivity and scale.

Critical Process Parameters (CPP) & Troubleshooting

Even robust reactions fail. Use this guide to diagnose issues.

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Furan Formation | pH is too low (< 3) or amine is non-nucleophilic. | Increase pH using a buffer or switch to Lewis Acid (Sc(OTf)₃). Ensure amine is free-based. |

| Incomplete Reaction | Steric hindrance at carbonyl or amine.[6] | Switch to Microwave heating (140°C). Use a stronger acid catalyst (p-TSA instead of AcOH). |

| Polymerization (Black Tar) | Oxidation of pyrrole or excessive heat. | Conduct reaction under Nitrogen/Argon . Add an antioxidant (e.g., trace hydroquinone) if necessary. |

| Single Carbonyl Attack | Stable hemiaminal or enamine formed but didn't cyclize. | Increase temperature to drive the dehydration step. Add molecular sieves to remove water. |

References

-

Amarnath, V., et al. (1991).[8] Mechanism of the Paal-Knorr Pyrrole Synthesis.[2][3][4][5][8][9][10][11][12] Journal of Organic Chemistry.[11]

-

Minetto, G., et al. (2005).[13] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[13] European Journal of Organic Chemistry.[11]

-

Banik, B. K., et al. (2017).[14] Microwave-Induced Paal-Knorr Reaction with Ammonium Chloride: Synthesis of Pyrroles.[14] Heterocyclic Letters.[6][14]

-

Handy, S. T., & Lavender, K. (2013). Organic synthesis in deep eutectic solvents: Paal-Knorr reactions.[15] Tetrahedron Letters.[6][15]

-

Amini, M., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media.[12] Chinese Chemical Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. html.rhhz.net [html.rhhz.net]

- 13. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 14. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the One-Pot Synthesis of 2-Arylpyrrole Derivatives

Introduction: The Significance of 2-Arylpyrroles and One-Pot Syntheses

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and pharmaceuticals, including heme, chlorophyll, and vitamin B12.[1] Specifically, 2-arylpyrrole derivatives have garnered significant attention due to their diverse and potent biological activities, which include anticancer, anti-inflammatory, antimicrobial, and cholinesterase inhibitory properties.[2][3][4] The development of efficient and sustainable synthetic routes to these valuable compounds is a primary objective for researchers in drug discovery and process chemistry.

One-pot synthesis, a strategy where multiple reaction steps are conducted in a single reactor without isolating intermediates, offers substantial advantages over traditional multi-step approaches. These benefits include higher efficiency, reduced consumption of solvents and reagents, minimized waste generation, and faster access to complex molecular architectures.[5][6] This guide provides an in-depth exploration of key one-pot methodologies for synthesizing 2-arylpyrrole derivatives, complete with detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Foundational Synthetic Strategies for 2-Arylpyrrole Construction

Three classical and highly versatile reactions form the bedrock of one-pot pyrrole synthesis: the Paal-Knorr, Van Leusen, and Hantzsch syntheses. Modern advancements have adapted these methods into powerful multicomponent, one-pot protocols.

The Paal-Knorr Pyrrole Synthesis: A Classic Condensation

The Paal-Knorr synthesis is arguably the most direct method for forming a pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions.[7][8][9] The reaction's simplicity and broad substrate scope have made it a staple in heterocyclic chemistry since its discovery in the 1880s.[8][10]

Causality and Mechanism: The reaction proceeds through a well-established pathway. The primary amine first performs a nucleophilic attack on one of the carbonyls to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl. The resulting cyclic intermediate then undergoes two dehydration steps to yield the stable, aromatic pyrrole ring.[9][11] The use of a weak acid, such as acetic acid, can accelerate the reaction by protonating the carbonyls, making them more electrophilic.[7]

For the synthesis of 2-arylpyrroles, the key is the 1,4-dicarbonyl precursor, which must contain the desired aryl group. Modern one-pot variations cleverly generate this dicarbonyl intermediate in situ from more readily available starting materials through multicomponent strategies, such as the thiazolium-catalyzed Stetter reaction.[5][12]

Caption: Mechanism of the Paal-Knorr Synthesis.

The Van Leusen Reaction: A [3+2] Cycloaddition Approach

The Van Leusen reaction is a powerful and versatile method for synthesizing substituted pyrroles through a formal [3+2] cycloaddition.[13] The key reagent is p-Toluenesulfonylmethyl isocyanide (TosMIC), a stable, odorless solid that serves as a three-atom synthon.[14][15] It reacts with a Michael acceptor (an α,β-unsaturated compound) in the presence of a base to construct the pyrrole ring.[13][16]

Causality and Mechanism: The choice of a strong, non-nucleophilic base (e.g., NaH, NaOtBu) is critical. The base deprotonates the acidic α-carbon of TosMIC, creating a potent nucleophile.[13][16] This carbanion then undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate rapidly undergoes an intramolecular cyclization (a 5-endo-dig cyclization), attacking the isocyanide carbon.[17] The final step is the base-mediated elimination of the stable p-toluenesulfinate leaving group, which drives the reaction forward and results in the aromatization of the ring.[18] To synthesize 2-arylpyrroles, one simply employs an aryl-substituted Michael acceptor, such as an aryl vinyl ketone or chalcone.[18]

Caption: Mechanism of the Van Leusen Synthesis.

The Hantzsch Pyrrole Synthesis: A Multicomponent Strategy

The Hantzsch pyrrole synthesis is a classic multicomponent reaction that constructs the pyrrole ring from an α-haloketone, a β-ketoester, and a primary amine (or ammonia).[19][20] Its ability to combine three or four components in a single operation makes it highly convergent and atom-economical, which is particularly valuable for generating libraries of highly substituted pyrroles.[21][22]

Causality and Mechanism: The reaction typically begins with the condensation of the amine and the β-ketoester to form a reactive enamine intermediate. This enamine then acts as a nucleophile, attacking the α-haloketone. There are two plausible subsequent pathways: attack at the carbonyl carbon followed by dehydration, or direct SN2 displacement of the halide.[20] Regardless of the initial point of attack, the resulting intermediate undergoes an intramolecular cyclization followed by dehydration and aromatization to yield the final pyrrole product.[20] The use of an α-haloacetophenone is the standard approach to introduce the C2-aryl substituent.

Caption: Mechanism of the Hantzsch Synthesis.

Experimental Protocols & Data

The following protocols are designed to be self-validating, providing clear, step-by-step instructions based on established literature.

Protocol 1: One-Pot Sila-Stetter/Paal-Knorr Synthesis of a 1,2,5-Trisubstituted Arylpyrrole

This modern protocol utilizes a thiazolium salt to catalyze an in-situ Stetter reaction, generating the 1,4-dicarbonyl intermediate, which is then directly converted to the pyrrole via a Paal-Knorr condensation.[5]

Experimental Workflow

Caption: A generalized workflow for synthesis.

-

Materials and Reagents:

Reagent M.W. Amount (mmol) Equivalents Acylsilane (e.g., benzoyltrimethylsilane) 178.31 1.0 1.0 α,β-Unsaturated Ketone (e.g., chalcone) 208.26 1.0 1.0 Thiazolium salt catalyst (e.g., 4 ) - 0.2 0.2 DBU (1,8-Diazabicycloundec-7-ene) 152.24 0.3 0.3 2-Propanol 60.10 4.0 4.0 Aniline 93.13 1.2 1.2 p-Toluenesulfonic acid (TsOH) 172.20 0.1 0.1 | Anhydrous Toluene | - | 5 mL | - |

-

Step-by-Step Procedure:

-

To a dry microwave vial equipped with a magnetic stir bar, add the acylsilane (1.0 mmol), α,β-unsaturated ketone (1.0 mmol), thiazolium salt catalyst (0.2 mmol), DBU (0.3 mmol), and 2-propanol (4.0 mmol).

-

Add anhydrous toluene (5 mL) to the vial, seal it with a cap, and place it in a microwave reactor.

-

Heat the mixture to 160 °C for 15 minutes.[5]

-

Allow the vial to cool to room temperature.

-

Add aniline (1.2 mmol) and TsOH (0.1 mmol) to the reaction mixture.

-

Reseal the vial and heat it again in the microwave reactor to 160 °C for an additional 15 minutes.[5]

-

After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-arylpyrrole.

-

-

Data Summary:

Entry Aryl Group (on Acylsilane) Aryl Group (on Ketone) Amine Yield (%) 1 Phenyl Phenyl Aniline 55%[5] 2 4-Methoxyphenyl Phenyl Aniline 62% 3 Phenyl 4-Chlorophenyl Benzylamine 51% | 4 | Phenyl | Phenyl | Ammonium Acetate | 48%[12] |

Protocol 2: Van Leusen Synthesis of a 3-Aryl-(1H)-pyrrole

This protocol describes a one-step synthesis of 3-arylpyrroles from readily available aryl-substituted alkenes and TosMIC.[23]

-

Materials and Reagents:

Reagent M.W. Amount (mmol) Equivalents Arylalkene (e.g., 4-chlorostyrene) 138.60 1.0 1.0 TosMIC 195.24 1.3 1.3 Sodium tert-butoxide (NaOtBu) 96.10 2.0 2.0 | Anhydrous DMSO | - | 5 mL | - |

-

Step-by-Step Procedure:

-

To a dry round-bottom flask under an argon atmosphere, add sodium tert-butoxide (2.0 mmol) and anhydrous DMSO (3 mL).

-

In a separate flask, dissolve the arylalkene (1.0 mmol) and TosMIC (1.3 mmol) in anhydrous DMSO (2 mL).

-

Add the solution of the alkene and TosMIC dropwise to the stirred suspension of NaOtBu over 10 minutes at room temperature (25 °C).

-

Stir the reaction mixture at 25 °C. Monitor the reaction progress by TLC (typically 2-4 hours). For less reactive substrates, gentle heating (e.g., 50 °C) may be required.[23]

-

Upon completion, carefully pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 3-arylpyrrole.

-

-

Data Summary:

Entry Arylalkene Temp (°C) Time (h) Yield (%) 1 Styrene 50 18 47%[23] 2 4-Vinylpyridine 25 2 71%[23] 3 2-Vinylpyrazine 25 2 67%[23] | 4 | 4-Chlorostyrene | 25 | 3 | 75% |

Protocol 3: One-Pot Hantzsch Synthesis of Pyrrole-3-carboxylic Acids in Continuous Flow

This advanced protocol leverages continuous flow technology for the rapid synthesis of 2-aryl-substituted pyrrole-3-carboxylic acids. The HBr generated in situ is cleverly utilized to hydrolyze a tert-butyl ester.[21]

-

Materials and Reagents (for stock solutions):

Reagent Concentration Solvent Solution A tert-Butyl acetoacetate 1.0 M Acetonitrile Primary Amine (e.g., benzylamine) 1.0 M Acetonitrile Solution B α-Bromoacetophenone 1.0 M Acetonitrile | DIPEA (N,N-Diisopropylethylamine) | 1.0 M | Acetonitrile |

-

Step-by-Step Procedure (using a microreactor system):

-

Prepare two stock solutions as described in the table above.

-

Set up a continuous flow microreactor system with two syringe pumps, a T-mixer, and a heated reactor coil (e.g., 10 mL PFA tubing).

-

Pump Solution A and Solution B at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min) through the T-mixer and into the reactor coil.

-

Heat the reactor coil to 200 °C. The residence time in the heated zone will be 20 minutes at this flow rate.

-

The HBr generated during the Hantzsch condensation step facilitates the in situ hydrolysis of the tert-butyl ester to the carboxylic acid.[21]

-

Collect the output from the reactor in a flask containing water.

-

The product often precipitates upon cooling and dilution. Isolate the solid by filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate, dry the organic phase, and concentrate to obtain the crude product for further purification if necessary.

-

-

Data Summary:

Entry Aryl Group (on Bromoketone) Amine Yield (%) 1 Phenyl Benzylamine 85%[21] 2 4-Fluorophenyl Cyclohexylamine 78% 3 2-Thienyl Aniline 71% | 4 | Phenyl | 4-Methoxybenzylamine | 81%[21] |

Conclusion

The one-pot synthesis of 2-arylpyrrole derivatives is a dynamic and evolving field. The classical Paal-Knorr, Van Leusen, and Hantzsch reactions remain highly relevant and have been successfully integrated into modern, efficient one-pot and multicomponent protocols. These strategies, particularly when enhanced by technologies like microwave irradiation and continuous flow processing, provide researchers with powerful tools to rapidly access diverse libraries of these medicinally important heterocycles. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists engaged in synthetic chemistry and drug discovery, enabling the streamlined production of novel 2-arylpyrrole candidates.

References

-

Barluenga, J., et al. (2007). One-pot three-component catalytic synthesis of fully substituted pyrroles from readily available propargylic alcohols, 1,3-dicarbonyl compounds and primary amines. Chemistry, 13(35), 9973-81. Available at: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. H. (2009). One-pot synthesis of substituted pyrroles with N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide and N,N'-diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide). South African Journal of Chemistry, 62, 131-134. Available at: [Link]

-

Mattson, A. E., & Scheidt, K. A. (2004). Catalytic Multicomponent Synthesis of Highly Substituted Pyrroles Utilizing a One-Pot Sila-Stetter/Paal−Knorr Strategy. Organic Letters, 6(13), 2153-2156. Available at: [Link]

-

Jadidi, K., et al. (2009). Organic Catalytic Multicomponent One-Pot Synthesis of Highly Substituted Pyrroles. Synthetic Communications, 39(20), 3645-3654. Available at: [Link]

-

Organic Chemistry Portal. Van Leusen Reaction. Available at: [Link]

-

Sisko, J., et al. (2002). One-Step Synthesis of 3-Aryl- and 3,4-Diaryl-(1H)-Pyrroles Using Tosylmethyl Isocyanide (TOSMIC). Organic Letters, 4(20), 3423-3425. Available at: [Link]

-

Wang, X., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2658. Available at: [Link]

-

ResearchGate. Synthesis of pyrrole derivatives using stannylated TosMIC. Available at: [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

-

Jana, U., et al. (2017). One-Pot Synthesis of 3-Substituted 2-Arylpyrrole in Aqueous Media via Addition-Annulation of Arylboronic Acid and Substituted Aliphatic Nitriles. Organic Letters, 19(9), 2214-2217. Available at: [Link]

-

Páez-Cortez, J. R., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1335. Available at: [Link]

-

Zepeda-Velázquez, C. G., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 589. Available at: [Link]

-

Wang, X., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2658. Available at: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available at: [Link]

-

SynArchive. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

-

Wikipedia. Hantzsch pyrrole synthesis. Available at: [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182-5185. Available at: [Link]

-

Damanzan, Z., et al. (2021). A Facile and Green Approach for One-Pot Synthesis of New Pyrrole Derivatives by Three-Component Reaction Between Pyrrole, Arylglyoxals and Meldrum's Acid. Organic Chemistry Research, 7(1), 86-91. Available at: [Link]

-

Wikipedia. Van Leusen reaction. Available at: [Link]

-

Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1695. Available at: [Link]

-

Li, Y., et al. (2022). Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Journal of Chemical Research, 46(1-2), 1-5. Available at: [Link]

-

D'hooghe, M., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11117-11126. Available at: [Link]

-

Galimberti, A., et al. (2024). The one-pot, two-step synthetic process that yields variously substituted pyrroles (3a–h) with almost null E-factor. Molecules, 29(4), 856. Available at: [Link]

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. Available at: [Link]

-

ResearchGate. Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. Available at: [Link]

-

Academia.edu. A Novel One-Pot Synthesis of Some New Interesting Pyrrole Derivatives. Available at: [Link]

-

Galimberti, A., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Molecules, 29(4), 856. Available at: [Link]

-

Sun, W., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Pharmacology, 13, 1043239. Available at: [Link]

-

da Silva, F. de C., et al. (2008). One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds. Beilstein Journal of Organic Chemistry, 4, 43. Available at: [Link]

-

Taylor & Francis Online. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Available at: [Link]

-

VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available at: [Link]

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Multi-component one-pot synthesis of 2-aminopyrrole derivatives [yndxxb.ynu.edu.cn]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. synarchive.com [synarchive.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Van Leusen Reaction [organic-chemistry.org]

- 15. TosMIC - Enamine [enamine.net]

- 16. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 18. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 21. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. thieme-connect.com [thieme-connect.com]

- 23. pubs.acs.org [pubs.acs.org]

Application Note: Palladium-Catalyzed Synthesis of Arylpyrroles

This guide provides a comprehensive technical protocol for the palladium-catalyzed synthesis of arylpyrroles, designed for application scientists and drug discovery chemists.

Executive Summary

Arylpyrroles are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Atorvastatin (Lipitor) and emerging anti-inflammatory agents. While classical methods (e.g., Paal-Knorr) remain valid, Palladium (Pd)-catalyzed cross-coupling offers superior modularity for late-stage functionalization.

This guide details three distinct workflows:

-

Direct C-H Arylation (C2-Selective): Atom-economical functionalization of the pyrrole core.

-

N-Arylation (Buchwald-Hartwig): Construction of N-aryl pyrroles using advanced biaryl phosphine ligands.

-

De Novo Oxidative Cyclization: Assembling the pyrrole ring from acyclic precursors via Pd(II)/Cu(II) catalysis.

Strategic Overview & Mechanism

The choice of protocol depends on the target regiochemistry. Unlike standard cross-couplings (Suzuki/Stille) that require pre-functionalized organometallics, modern protocols utilize C-H activation for carbon-carbon bond formation, relying on a Concerted Metallation-Deprotonation (CMD) mechanism.

Mechanistic Pathway (C-H Activation)

The following diagram illustrates the catalytic cycle for C2-selective arylation, highlighting the critical role of the carboxylate base in the CMD step.

Figure 1: Catalytic cycle for Pd-catalyzed C-H arylation involving the Concerted Metallation-Deprotonation (CMD) pathway.

Protocol A: Regioselective C2-Arylation of Pyrroles

Objective: Direct installation of an aryl group at the C2 position of an N-protected or free (NH) pyrrole.[1] Mechanism: Pd(II)-catalyzed C-H activation.[2][3] Key Reference: This protocol synthesizes insights from Gryko et al. and Fagnou’s CMD conditions.

Materials & Reagents[4]

-

Substrate: Pyrrole (1.0 equiv) or N-Boc-pyrrole.

-

Coupling Partner: Aryl Iodide (Ar-I) (1.2 – 1.5 equiv). Note: Aryl bromides may require higher temperatures or bulky phosphine ligands.

-

Catalyst: Pd(OAc)₂ (5 mol%) or PdCl₂(PPh₃)₂ (for NH-pyrroles).

-

Ligand: PPh₃ (10 mol%) or DavePhos (for difficult substrates).

-

Base: Silver Acetate (AgOAc) (2.0 equiv) or Potassium Acetate (KOAc). AgOAc acts as both base and halide scavenger.

-

Solvent: Anhydrous DMSO or DMAc.

Step-by-Step Methodology

-

Setup: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

-

Charging: Add Pd(OAc)₂ (0.025 mmol, 5.6 mg), Ligand (0.05 mmol), and AgOAc (1.0 mmol, 167 mg).

-

Substrate Addition: Add the Aryl Iodide (0.75 mmol) and Pyrrole (0.5 mmol).

-

Critical Step: If the pyrrole is a liquid, add it via syringe after the solvent.

-

-

Solvent: Add anhydrous DMSO (2.5 mL). Seal the tube with a Teflon-lined cap.

-

Reaction: Heat the mixture to 80–100 °C in an oil bath for 12–24 hours.

-